(E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone
Description
(E)-(2-Aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone is a hydrazone derivative characterized by a central ketone group linked to a 2-aminophenyl and phenyl moiety, with a 4-nitrophenylhydrazone substituent. Hydrazones are widely studied for their diverse applications in medicinal chemistry, materials science, and analytical chemistry due to their tunable electronic properties, stability, and capacity for hydrogen bonding .
Properties
CAS No. |
401934-98-3 |
|---|---|
Molecular Formula |
C19H16N4O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[(E)-N-(4-nitroanilino)-C-phenylcarbonimidoyl]aniline |
InChI |
InChI=1S/C19H16N4O2/c20-18-9-5-4-8-17(18)19(14-6-2-1-3-7-14)22-21-15-10-12-16(13-11-15)23(24)25/h1-13,21H,20H2/b22-19+ |
InChI Key |
DNLDHLCLOIYUGS-ZBJSNUHESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=C3N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone typically involves the condensation reaction between (E)-(2-aminophenyl)(phenyl)methanone and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Research indicates that compounds with hydrazone functionalities often exhibit antioxidant properties. Studies have shown that (E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone can scavenge free radicals, making it a candidate for developing new antioxidant therapies.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against multi-resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant bacteria .
- Anticancer Potential : Preliminary investigations suggest that this hydrazone may inhibit cancer cell proliferation. Its structural analogs have shown promise in targeting specific cancer pathways, indicating that further research could unveil its potential as an anticancer agent .
Organic Synthesis Applications
- Synthesis of Derivatives : The unique reactivity of the hydrazone functional group allows for the synthesis of various derivatives. These derivatives can be tailored for specific applications in pharmaceuticals and agrochemicals, enhancing their biological activity or stability.
- Reactivity Studies : The compound's ability to form coordination complexes with metal ions has been explored, leading to new materials with enhanced properties for catalysis and sensor applications .
Material Science Applications
- Polymer Chemistry : Hydrazones are being investigated for their role in polymerization processes. The incorporation of (E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone into polymer matrices could lead to materials with improved thermal stability and mechanical properties .
- Dyes and Pigments : Due to its vibrant color properties, this compound can be utilized in the formulation of dyes and pigments for textiles and coatings, offering a potential market application in the fashion and automotive industries .
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant Activity | Effective in scavenging free radicals |
| Antimicrobial Properties | Active against resistant bacterial strains | |
| Anticancer Potential | Inhibitory effects on cancer cell proliferation | |
| Organic Synthesis | Synthesis of Derivatives | Formation of various biologically active compounds |
| Reactivity Studies | Coordination complex formation with metal ions | |
| Material Science | Polymer Chemistry | Improved thermal stability in polymer matrices |
| Dyes and Pigments | Potential use in textiles and automotive coatings |
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of (E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone against clinical isolates of Staphylococcus aureus. The results indicated significant inhibition at low concentrations, supporting its potential as an antimicrobial agent in clinical settings.
- Synthesis of Novel Derivatives : Researchers synthesized several derivatives from (E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone, testing their biological activities. One derivative exhibited enhanced anticancer activity compared to the parent compound, highlighting the importance of structural modifications.
- Material Development : In a study focused on polymer applications, the incorporation of this hydrazone into polymer matrices resulted in materials with superior mechanical properties compared to conventional polymers, suggesting potential industrial applications.
Mechanism of Action
The mechanism of action of (E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Amino vs. Hydroxyl Groups: The 2-aminophenyl group in the target compound may enhance solubility in polar solvents compared to hydroxyl-containing analogs (e.g., 1-(2,4-dihydroxyphenyl)ethanone derivatives) due to its basicity. However, hydroxyl groups can form stronger hydrogen bonds, influencing crystal packing and stability .
- Heterocyclic Variations : Pyrimidinyl-containing analogs (e.g., ) exhibit distinct electronic profiles due to the aromatic heterocycle, which may enhance bioactivity or ligand-receptor interactions compared to purely phenyl-based systems.
Physicochemical and Crystallographic Properties
- Crystal Packing: Phenylhydrazones with nitro groups, such as methyl 2-[(E)-(4-nitrophenyl)hydrazono]-3-oxobutyrate, form non-centrosymmetric crystals, a critical feature for nonlinear optical materials. The amino group in the target compound could disrupt this symmetry but introduce alternative hydrogen-bonding networks .
- Thermal Stability: Hydrazones with nitro substituents generally exhibit high thermal stability due to resonance stabilization. However, hydroxyl or amino groups may lower decomposition temperatures due to increased reactivity .
Biological Activity
(E)-(2-Aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone, also known as a nitrophenyl hydrazone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a hydrazone functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H11N3O2
- Molecular Weight : 241.24 g/mol
- IUPAC Name : (E)-(2-Aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone
The biological activity of (E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone primarily arises from its ability to interact with various biological molecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. Notably, the nitrophenyl group may participate in redox reactions, influencing oxidative stress pathways in cells.
Antimicrobial Activity
Studies have indicated that hydrazones exhibit significant antimicrobial properties. For instance, research shows that related compounds demonstrate effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the nitro group enhances the compound's ability to penetrate bacterial membranes, leading to cell death.
Anticancer Properties
Hydrazones have been investigated for their potential anticancer effects. In vitro studies suggest that (E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone can induce apoptosis in cancer cells by activating caspase pathways . This compound has also shown promise in inhibiting tumor growth in xenograft models.
Enzyme Inhibition
Research highlights the compound's potential as an enzyme inhibitor. For example, it has been studied for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes . Such inhibition could lead to therapeutic applications in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a study published in Drug Discovery, a series of nitrophenyl hydrazones were synthesized and tested against various bacterial strains. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against resistant strains of bacteria .
Study 2: Anticancer Activity
A recent investigation focused on the cytotoxic effects of (E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone on human breast cancer cell lines. The study reported a significant reduction in cell viability at concentrations above 20 µM, suggesting a dose-dependent response .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-(2-aminophenyl)(phenyl)methanone (4-nitrophenyl)hydrazone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves refluxing (2-aminophenyl)(phenyl)methanone with 4-nitrophenylhydrazine in ethanol/water mixtures under acidic or neutral conditions. Key parameters include reaction time (6–8 hours), temperature (70–80°C), and stoichiometric ratios (1:1.1 ketone-to-hydrazine). Post-reaction purification via recrystallization (ethanol/water) is critical to achieve >90% purity. Contaminants like unreacted starting materials or byproducts (e.g., azines) are monitored using TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this hydrazone?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of hydrazone C=N stretching (~1600 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- 1H/13C NMR : The (E)-configuration is verified by the chemical shift of the hydrazone proton (δ 8.2–8.5 ppm) and coupling patterns. Aromatic protons from the 2-aminophenyl and 4-nitrophenyl groups appear as distinct multiplet clusters .
- X-ray Crystallography : Resolves non-centrosymmetric packing and dihedral angles between aromatic planes (e.g., 14.5° twist between phenyl and quinoline rings in analogous structures) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 3–9) at 25–60°C for 24–72 hours. Degradation is quantified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. The nitro group’s electron-withdrawing nature enhances stability in acidic conditions but increases susceptibility to reduction in alkaline media .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the hydrazone scaffold to enhance bioactivity?
- Methodological Answer : Systematic SAR studies reveal that:
- Electron-withdrawing groups (e.g., -NO₂ at the para position) improve anti-inflammatory activity by enhancing electrophilicity at the hydrazone bond .
- Amino group substitution on the 2-aminophenyl ring (e.g., methyl or acetyl derivatives) modulates solubility and membrane permeability, as shown in logP calculations (clogP ~3.2 for the parent compound) .
- Planarity of the hydrazone core correlates with binding affinity to targets like β-secretase (BACE1), confirmed via docking simulations (Glide score: −8.2 kcal/mol) .
Q. How can computational methods predict the compound’s nonlinear optical (NLO) properties for material science applications?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates hyperpolarizability (β) and dipole moment (μ). The Λ-shaped crystal packing, observed in X-ray studies, enhances second-harmonic generation (SHG) efficiency. Polarizable continuum models (PCM) simulate solvent effects, showing a 20% increase in β in dichloromethane vs. gas phase .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Dose-response normalization : IC₅₀ values are standardized against positive controls (e.g., chloroquine for antimalarial assays) to account for assay variability .
- Metabolite profiling : LC-MS identifies active metabolites (e.g., nitro-reduced intermediates) that may contribute to discrepancies between in vitro and cell-based assays .
- Target validation : CRISPR/Cas9 knockout of putative targets (e.g., BACE1) confirms mechanistic relevance .
Q. How does the compound’s solid-state conformation influence its reactivity in catalytic or photochemical applications?
- Methodological Answer : Single-crystal XRD reveals π–π stacking distances (3.5–3.7 Å) and C–H···F interactions (2.9 Å) that stabilize the (E)-isomer in the solid state. These features reduce photodegradation quantum yield (Φ = 0.12) compared to amorphous forms (Φ = 0.31), as measured by UV-vis spectroscopy under 365 nm irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
